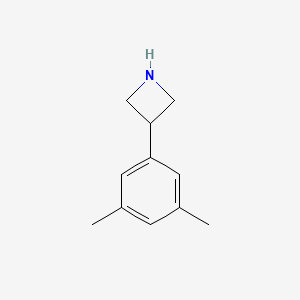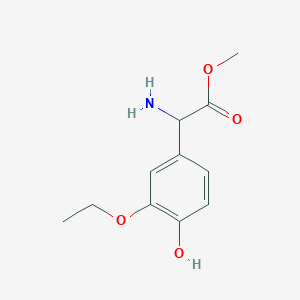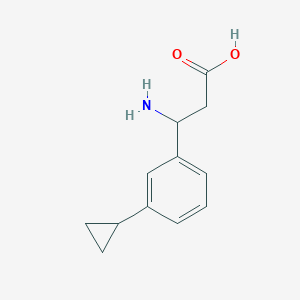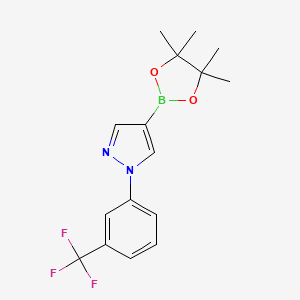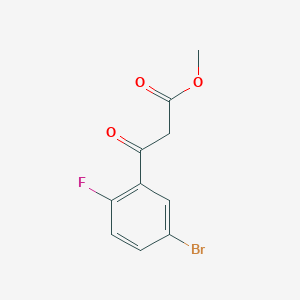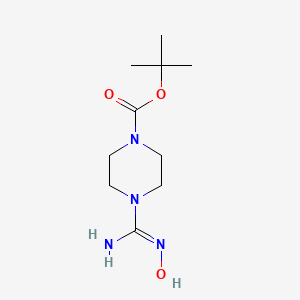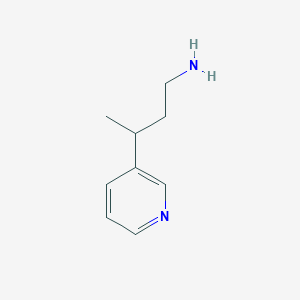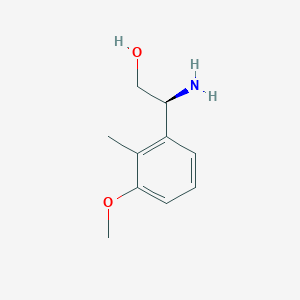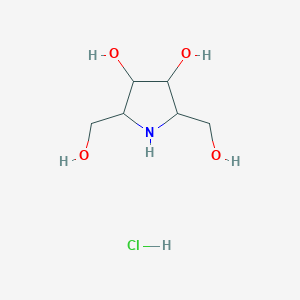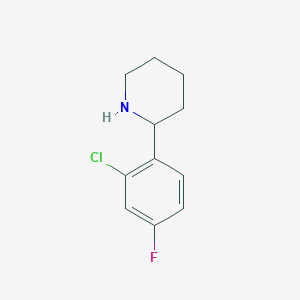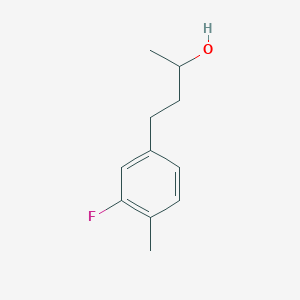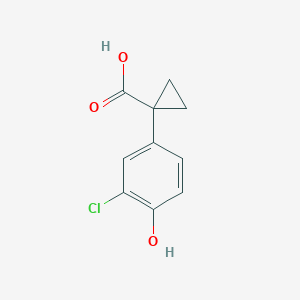
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a phenolic group substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the heating of cyclopropanedicarboxylic acid . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions, while the cyclopropane ring provides structural rigidity. These features enable the compound to modulate various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the phenolic and chlorine substituents.
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid: Similar structure but lacks the chlorine atom.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Contains a bromine atom instead of chlorine.
Uniqueness
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
945244-31-5 |
|---|---|
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1-(3-chloro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
Clave InChI |
YAGVSCARZZXXKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=C(C=C2)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



